![molecular formula C11H18O8 B3257974 (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 29868-42-6](/img/structure/B3257974.png)
(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate
Overview
Description
“(2R,3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate” is a compound with the CAS Number: 4163-65-9 and a molecular weight of 390.34 . It is also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a sealed container in a dry place, preferably in a freezer under -20C .Scientific Research Applications
- Triterpenoid Alkaloids : Researchers have explored the total synthesis of triterpenoid alkaloids with complex three-dimensional spatial structures. These natural products often exhibit biological activities, and their synthesis provides insights into their functions and potential therapeutic applications .
Natural Product Total Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins likeConcanavalin A and Sodium-dependent glucose co-transporter (SGLT1) .
Mode of Action
For example, in the case of SGLT1, the compound’s interaction was regulated by protein kinases .
Biochemical Pathways
It’s known that similar compounds can affect the structure and activity of proteins like p21ras .
Pharmacokinetics
It’s known that similar compounds can have varying echo decay times, which could potentially affect their bioavailability .
Result of Action
It’s known that similar compounds can have protective effects against chaotropic-induced deactivation .
Action Environment
It’s known that similar compounds can be stored in cool, ventilated warehouses , suggesting that temperature and ventilation could potentially influence their stability.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O8/c1-5(13)17-9-8(15)7(4-12)19-11(16-3)10(9)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9+,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZVCGGSHFHNFZ-NZFPMDFQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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